molecular formula C13H16N4OS B11645042 3-Isopropyl-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-37-8

3-Isopropyl-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11645042
CAS No.: 303106-37-8
M. Wt: 276.36 g/mol
InChI Key: BWBUORCJHAHWOT-NTEUORMPSA-N
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Description

3-Isopropyl-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 1-(thiophen-2-yl)ethanone. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-1H-pyrazole-5-carbohydrazide
  • 1-(Thiophen-2-yl)ethanone derivatives
  • Other pyrazole derivatives

Uniqueness

3-Isopropyl-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a thiophene moiety and a hydrazide group makes it a versatile compound for various applications.

Properties

CAS No.

303106-37-8

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

5-propan-2-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4OS/c1-8(2)10-7-11(16-15-10)13(18)17-14-9(3)12-5-4-6-19-12/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-9+

InChI Key

BWBUORCJHAHWOT-NTEUORMPSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CS2

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CS2

Origin of Product

United States

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